![molecular formula C11H11ClN2 B033831 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19685-84-8](/img/structure/B33831.png)
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11ClN2 . It is used in the field of proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrido[4,3-b]indole core with a chlorine atom at the 8-position .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles, including compounds like 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have inspired chemists for over a century due to their complex structures and broad applicability in pharmaceuticals. The synthesis of indoles has evolved, offering numerous methods for creating these compounds. Taber and Tirunahari (2011) provide a comprehensive classification of indole synthesis methods, highlighting the versatility of indoles in organic chemistry and their significance in synthesizing biologically active molecules (Taber & Tirunahari, 2011).
Biological Activities of α-Carboline Alkaloids
α-Carboline alkaloids, structurally related to this compound, exhibit diverse bioactivities, making them a focal point for medicinal chemistry. Li et al. (2022) highlight the antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant activities of these compounds. The review emphasizes the importance of α-carbolines in drug discovery and the need for further research to explore their full potential (Li et al., 2022).
Application in Combinatorial Chemistry
The Pictet-Spengler reaction is a cornerstone in the synthesis of indole-based alkaloids, including tetrahydro-β-carboline scaffolds. Rao, Maiti, and Chanda (2017) review the application of this reaction in combinatorial chemistry for synthesizing polysubstituted tetrahydro-β-carboline derivatives, underscoring the significance of this scaffold in drug discovery (Rao, Maiti, & Chanda, 2017).
Mecanismo De Acción
Target of Action
Similar compounds, such as 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, have been shown to interact with 5-ht6 receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKUBQBEDRQTRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19685-84-8 |
Source


|
| Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



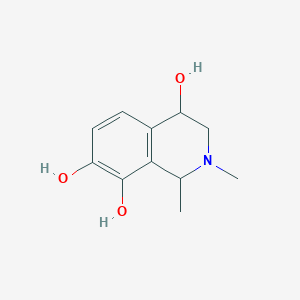
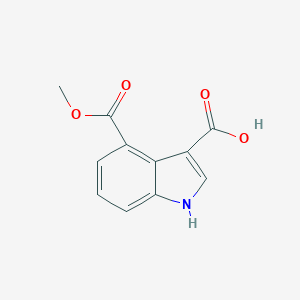

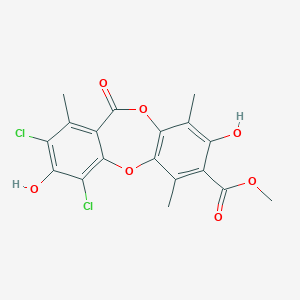


![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
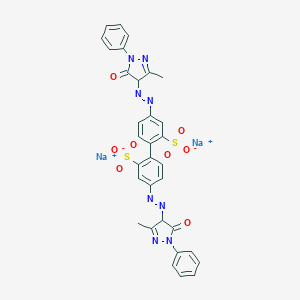
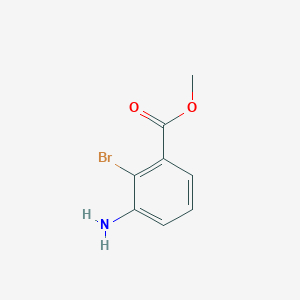
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)